molecular formula C20H24N2O3 B2522429 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 2034262-42-3

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2522429
CAS No.: 2034262-42-3
M. Wt: 340.423
InChI Key: CYSGYGIYUPSJMQ-UHFFFAOYSA-N
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Description

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-phenoxyethyl)urea ( 2034262-42-3) is a synthetic unsymmetrical urea derivative with the molecular formula C20H24N2O3 and a molecular weight of 340.4 g/mol . Unsymmetrical urea derivatives are essential structural motifs found in a wide array of biologically significant compounds and are of significant interest in medicinal chemistry and drug discovery . These compounds are frequently investigated as enzyme inhibitors, antiviral agents, and selective receptor modulators . The structure of this compound features a 2-methoxy-2,3-dihydro-1H-indene core, a saturated bicyclic system, which is functionalized with a methyl-urea linker connected to a 2-phenoxyethyl chain. This specific architecture makes it a valuable chemical entity for pharmaceutical research and development, particularly in the synthesis and screening of novel bioactive molecules. The compound is listed with available quantities for research purposes, such as 30mg and 75mg, highlighting its use as a screening compound or intermediate in discovery programs . As a urea derivative synthesized via advanced methods, it serves as a key intermediate for the late-stage functionalization of complex molecules . This product is intended for research and development applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-20(13-16-7-5-6-8-17(16)14-20)15-22-19(23)21-11-12-25-18-9-3-2-4-10-18/h2-10H,11-15H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSGYGIYUPSJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, with a molecular weight of approximately 288.35 g/mol. The structure features an indene derivative with a methoxy group and a urea linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H20N2O3C_{16}H_{20}N_{2}O_{3}
Molecular Weight288.35 g/mol
IUPAC NameThis compound
CAS Number2034411-86-2

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects across various cancer cell lines. A study evaluated the activity of related urea derivatives against A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) cell lines using the MTT assay.

Table 2: Antiproliferative Activity (IC50 values)

CompoundA549 IC50 (μM)HCT116 IC50 (μM)PC3 IC50 (μM)
1-(4-chlorophenyl)-3-{4-[...}2.39 ± 0.103.90 ± 0.33>100
Sorafenib2.12 ± 0.182.25 ± 0.71n.d.

The data suggests that the compound demonstrates comparable potency to established anticancer agents like Sorafenib, particularly against lung and colorectal cancer cell lines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The urea moiety is known to facilitate binding to protein targets, potentially inhibiting pathways crucial for tumor growth.

Key Mechanisms:

  • Inhibition of BRAF Kinase : Similar compounds have shown potential as BRAF inhibitors, which are critical in several cancers due to their role in the MAPK signaling pathway.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, contributing to its antiproliferative effects.

Case Studies and Research Findings

A series of studies have explored the synthesis and evaluation of various urea derivatives, including those structurally similar to our compound of interest. Notably, one study synthesized a range of 1-aryl ureas and assessed their bioactivity against multiple cancer cell lines.

Summary of Findings:

  • Synthesis : The synthesis typically involves the reaction of indene derivatives with phenolic compounds under controlled conditions.
  • Bioactivity Evaluation : Most derivatives exhibited significant antiproliferative activity, with structure–activity relationship (SAR) analysis revealing that electron-withdrawing groups on the aromatic rings enhance activity.

Table 3: Structure–Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-WithdrawingIncreased potency
Electron-DonatingDecreased potency

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Structural Comparison of Urea Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 2-Methoxy-2,3-dihydroindenylmethyl, 2-phenoxyethyl Likely C21H24N2O3 ~352.43* Methoxy group enhances lipophilicity; phenoxyethyl provides aromatic flexibility
1-Benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea Benzyl, 2-methoxy-2,3-dihydroindenylmethyl C20H22N2O2 322.40 Benzyl substituent increases steric bulk; lacks phenoxyethyl’s ether linkage
1-(3H-Inden-1-yl)-3-(2-methoxyethyl)urea 3H-Inden-1-yl, 2-methoxyethyl C13H16N2O2 232.28 Smaller indenyl core; reduced complexity in substituents
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea 3,4-Dimethoxyphenyl-hydroxyethyl, 2-methoxyethyl C14H22N2O5 298.33 Polar hydroxy and dimethoxy groups may improve solubility
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea Indolyl, methylthiophenyl C20H22N4O2S 382.48 Heterocyclic indole and sulfur-containing group alter electronic properties

*Estimated based on structural formula.

Key Observations:
  • Substituent Diversity: The target compound’s 2-phenoxyethyl group distinguishes it from analogs with benzyl () or indolyl () substituents. The ether linkage in phenoxyethyl may enhance conformational flexibility compared to rigid aromatic systems.
  • Complexity vs. Simplicity: ’s simpler indenyl-urea lacks the dihydroindenyl and phenoxyethyl motifs, resulting in a lower molecular weight (232.28 vs. ~352.43), which may correlate with differences in bioavailability .

Physicochemical and Electronic Properties

  • Hydrogen Bonding: All compounds retain the urea core, enabling hydrogen-bond donor/acceptor interactions critical for target engagement.
  • Electronic Effects: ’s DFT analysis of a dihydroindenone derivative highlights the importance of frontier molecular orbitals (HOMO/LUMO) in reactivity. The target compound’s methoxy group may lower electron deficiency compared to non-methoxy analogs .

Pharmacological Implications

  • Receptor Targeting : Compounds with dihydroindenyl groups (e.g., ’s kinase inhibitors) suggest this moiety may interact with hydrophobic pockets in enzymes or receptors. The target compound’s dihydroindenylmethyl group could confer similar selectivity .
  • Metabolic Stability : Methoxy groups () are prone to demethylation, whereas ether linkages (target compound) may offer greater metabolic resistance compared to ester-containing analogs () .
  • Synergy with Urea: Urea derivatives in exhibit activity modulated by substituent flexibility. The target compound’s phenoxyethyl group may balance rigidity and motion for optimal binding .

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